Product packaging for 2-Amino-5-phenylpyridine-d5(Cat. No.:CAS No. 150320-81-3)

2-Amino-5-phenylpyridine-d5

Cat. No.: B565126
CAS No.: 150320-81-3
M. Wt: 175.246
InChI Key: OAPVIBHQRYFYSE-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-5-phenylpyridine-d5 is a deuterated analog of 2-Amino-5-phenylpyridine (also known as Phe-P-1), a heterocyclic aromatic amine formed from the pyrolysis of phenylalanine in proteins . This compound serves as a crucial internal standard in stable isotope dilution mass spectrometry, enabling precise quantification and reliable pharmacokinetic profiling of its non-deuterated counterpart in complex biological and food matrices . The presence of five deuterium atoms on the phenyl ring provides a significant mass shift that is essential for minimizing analytical interference and achieving high sensitivity in mass spectrometric detection. The parent compound, 2-Amino-5-phenylpyridine, is a mutagenic food pyrolysis product found in cooked items like broiled sardines and is structurally similar to known carcinogenic aromatic amines . Its use in comparative carcinogenicity studies, for instance against 4-aminobiphenyl, underscores its value in toxicological research for assessing the safety and metabolic activation of mutagenic compounds . Furthermore, the core pyridyl structure is leveraged in medicinal chemistry for the design of multipotent inhibitors, such as donepezil-pyridyl hybrids, which are investigated for the treatment of complex neurodegenerative disorders like Alzheimer's disease . As such, this compound is an indispensable tool for researchers advancing analytical method development, toxicological risk assessment, and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B565126 2-Amino-5-phenylpyridine-d5 CAS No. 150320-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,3,4,5,6-pentadeuteriophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPVIBHQRYFYSE-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CN=C(C=C2)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675600
Record name 5-(~2~H_5_)Phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150320-81-3
Record name 5-(~2~H_5_)Phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. bipm.org For isotopically labeled compounds, it serves the dual purpose of confirming the chemical structure and determining the extent and location of isotopic labeling.

Proton Nuclear Magnetic Resonance (1H NMR) for Deuterium (B1214612) Content and Location

Proton (¹H) NMR is instrumental in verifying the position of deuterium atoms in 2-Amino-5-phenylpyridine-d5. The deuteration of the phenyl ring leads to the disappearance or significant reduction of signals corresponding to the phenyl protons in the ¹H NMR spectrum. The integration of any remaining residual proton signals against a non-deuterated portion of the molecule or an internal standard allows for the calculation of the deuterium content.

Furthermore, deuterium (²H) NMR can be employed to directly detect the deuterium nuclei. magritek.com While it has a chemical shift range similar to proton NMR, the signals are typically broader. magritek.com Observing signals in the ²H NMR spectrum confirms the success of the deuteration process. magritek.com The absence of certain proton signals coupled with the appearance of corresponding deuterium signals provides definitive evidence of the location of the isotopic labels.

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of the molecule. In this compound, the ¹³C NMR spectrum is expected to be similar to its non-deuterated analog, 2-Amino-5-phenylpyridine (B15250). However, the carbons directly bonded to deuterium atoms (C-D) will exhibit characteristic changes. The coupling between carbon and deuterium (¹³C-¹H coupling is removed by default decoupling) can result in multiplets, and the resonance signals of deuterated carbons may show a slight upfield isotopic shift. These features in the ¹³C spectrum serve as further confirmation of the deuteration pattern on the phenyl ring.

Table 1: Representative NMR Data for Phenylpyridine Derivatives Note: This table provides illustrative data based on typical chemical shifts for phenylpyridine structures. Actual values for this compound may vary based on solvent and experimental conditions.

NucleusAtom Position (Illustrative)Typical Chemical Shift (ppm)Expected Observation for this compound
¹HPyridine-H3, H4, H66.5 - 8.5Signals present, coupling patterns confirm pyridine (B92270) structure.
¹HPhenyl-H (d5)7.2 - 7.6Signals are expected to be absent or significantly reduced in intensity.
¹³CPyridine Carbons108 - 160Signals present, confirming the pyridine ring structure.
¹³CPhenyl Carbons (d5)127 - 140Signals present, may show slight upfield shifts and/or multiplicity due to C-D coupling.

Quantitative NMR (qNMR) for Purity Assessment and Isotopic Enrichment

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without requiring an identical reference standard of the analyte. bwise.kr The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. ox.ac.uk By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be accurately determined. ox.ac.uknih.gov

For this compound, ¹H qNMR can be used to assess both chemical and isotopic purity.

Chemical Purity: By integrating a signal from the non-deuterated pyridine ring and comparing it to a certified internal standard, the mass fraction purity of the compound can be calculated. bipm.org

Isotopic Enrichment: The level of deuteration can be precisely quantified by comparing the integral of the residual, non-deuterated signals in the phenyl region to the integrals of the signals from the pyridine ring protons. This ratio provides a direct measure of the isotopic enrichment.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgleeder-analytical.com This is particularly useful for analyzing complex mixtures and ensuring the purity of compounds like this compound. leeder-analytical.com

High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Orbitrap or FT-ICR analyzers, provides highly accurate mass measurements (sub-ppm accuracy). leeder-analytical.com For this compound, HRMS can:

Confirm Molecular Formula: By measuring the exact mass, HRMS can definitively confirm the elemental composition, distinguishing it from other compounds with the same nominal mass.

Assess Purity: LC-HRMS can separate and identify trace impurities that may not be visible by other methods.

Table 2: Mass Spectrometry Data for 2-Amino-5-phenylpyridine Isotopologues

CompoundMolecular FormulaExact Mass (Monoisotopic)
2-Amino-5-phenylpyridineC₁₁H₁₀N₂170.0844
This compoundC₁₁H₅D₅N₂175.1158

Application in Isotopic Labeling and Isotope Ratio Analysis

Isotopically labeled compounds like this compound are invaluable as internal standards in quantitative mass spectrometry, particularly in isotope dilution analysis. nih.gov In this method, a known amount of the deuterated standard is added to a sample containing the non-deuterated (light) analyte. The sample is then analyzed, typically by LC-MS. nih.gov

Because the deuterated standard is chemically identical to the analyte, it co-elutes and experiences the same ionization efficiency and potential matrix effects. By measuring the ratio of the mass spectrometric signal of the light analyte to the heavy internal standard, a highly accurate and precise quantification can be achieved. nih.gov This approach corrects for variations in sample preparation and instrument response.

Isotope Ratio Analysis using high-resolution mass spectrometers can further provide detailed information on the relative abundances of different isotopologues in a sample, which is fundamental to tracer studies in metabolism and environmental science. vliz.be

Vibrational Spectroscopy

Infrared (IR) spectroscopy of pyridine and its derivatives, including deuterated and amino-substituted analogs, provides a wealth of information about their molecular vibrations. cdnsciencepub.comscispace.comcdnsciencepub.com The substitution of hydrogen with deuterium atoms (deuteration) leads to predictable shifts in the vibrational frequencies, which aids in the assignment of specific vibrational modes. cdnsciencepub.comscispace.comcdnsciencepub.com

In studies of related deuterated aminopyridine compounds, significant shifts in IR bands are observed upon deuteration. For instance, the N-H stretching vibrations in aminopyridines are sensitive to hydrogen bonding and deuteration. nih.govaip.orgaip.org In a study of a 2-aminopyridine (B139424)·2-pyridone dimer, the "bound" amino N-H stretch was observed at 3140 cm⁻¹, shifting downward by approximately 10% upon hydrogen bonding. nih.govaip.orgaip.org The "free" N-H stretch appears at a higher frequency, around 3530 cm⁻¹. nih.govaip.orgaip.org Deuteration of the amino group would result in N-D stretching modes at significantly lower frequencies, typically in the 2300-2600 cm⁻¹ range. For example, in a deuterated 4-aminopyridine (B3432731) complex, N-D stretching vibrations were identified at 2457 cm⁻¹. nih.gov

The vibrational spectra of pyridine itself have been extensively studied, with assignments made for its fundamental modes. cdnsciencepub.comcdnsciencepub.com For this compound, where the phenyl group is deuterated, we would expect to see shifts in the vibrational modes associated with the C-D bonds of the phenyl ring. The C-D stretching vibrations typically appear in the 2200-2300 cm⁻¹ region, a range distinct from C-H stretching vibrations (around 3000-3100 cm⁻¹).

The table below summarizes typical IR band assignments for related compounds, providing a basis for interpreting the spectrum of this compound.

Vibrational ModeTypical Wavenumber (cm⁻¹) in H-speciesExpected Wavenumber (cm⁻¹) in D-speciesReference
N-H Stretch (free)~3530~2600 (N-D stretch) nih.govaip.orgaip.org
N-H Stretch (H-bonded)~3140~2350 (N-D stretch) nih.govaip.orgaip.org
C-H Stretch (Aromatic)3000 - 31002200 - 2300 (C-D stretch) nih.gov
N-H Bend~1600~1200 (N-D bend) nih.gov
Ring Vibrations (Pyridine)1400 - 1600Minor shifts upon deuteration cdnsciencepub.comcdnsciencepub.com
C-H out-of-plane bend700 - 900Lower frequency shifts cdnsciencepub.com

This table is illustrative and actual values for this compound may vary.

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of a molecule. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The study of deuterated pyridines using Raman spectroscopy has been crucial in making complete vibrational assignments. cdnsciencepub.comscispace.comcdnsciencepub.com

For pyridine and its deuterated analogs, Raman spectra have been reported for the liquid phase, including depolarization ratios which help in assigning the symmetry of the vibrational modes. cdnsciencepub.comcdnsciencepub.com In mixtures of pyridine and deuterated pyridine, Raman spectroscopy has been used for quantitative analysis. nih.gov

In the context of this compound, Raman spectroscopy would be instrumental in identifying the vibrational modes of the deuterated phenyl ring. The symmetric C-D stretching vibration of the deuterated phenyl ring would be expected to give a strong Raman signal. Furthermore, the vibrations of the pyridine ring and the amino group will also be observable. Studies on related aminopyridine derivatives have utilized Raman spectroscopy to investigate changes in molecular conformation during phase transitions. researchgate.net

The following table presents a general overview of expected Raman shifts for relevant functional groups.

Vibrational ModeExpected Raman Shift (cm⁻¹)NotesReference
C-D Stretch (Aromatic)2200 - 2300Strong signal expected scispace.com
C=C Stretch (Aromatic)1500 - 1600Characteristic of pyridine and phenyl rings researchgate.net
Pyridine Ring Breathing~1000Sensitive to substitution researchgate.net
C-N Stretch1200 - 1350 researchgate.net
Amino Group VibrationsVariableN-H and N-D modes will be present if not deuterated nih.gov

This table provides general ranges, and specific values for this compound would require experimental data.

The analysis of vibrational modes in deuterated pyridines is a well-established field that provides fundamental insights into molecular structure and bonding. cdnsciencepub.comscispace.comcdnsciencepub.comresearchgate.net The substitution of hydrogen with deuterium, a heavier isotope, causes a significant decrease in the frequency of the corresponding vibrational modes. This isotopic shift is invaluable for assigning specific vibrations to particular atomic motions. rsc.org

Complete vibrational assignments for various deuterated pyridines, such as pyridine-d5 (B57733), have been achieved by combining IR and Raman data. scispace.com These studies often involve comparing the spectra of different deuterated isotopologues (e.g., pyridine-4-d, pyridine-2,6-d2) to build a comprehensive picture of the vibrational landscape. cdnsciencepub.comcdnsciencepub.comresearchgate.net The analysis is often supported by theoretical calculations, such as density functional theory (DFT), which can predict vibrational frequencies and mode characteristics. acs.orgnih.gov

For this compound, the deuteration of the phenyl ring would primarily affect the modes involving the C-D bonds. The C-D stretching, in-plane bending, and out-of-plane bending vibrations will all be shifted to lower frequencies compared to their C-H counterparts in the non-deuterated compound. The vibrations of the aminopyridine moiety would be less affected, although some minor shifts due to coupling with the phenyl ring vibrations might occur. The analysis of these shifts allows for a detailed mapping of the vibrational energy landscape of the molecule.

Raman Spectroscopy

Other Characterization Methods

While vibrational spectroscopy provides a wealth of information, other techniques are essential for a complete structural characterization, particularly for determining the three-dimensional arrangement of atoms in the solid state.

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of crystalline solids. While a crystal structure for this compound is not available in the searched literature, numerous studies on related 2-aminopyridine and 2-phenylpyridine (B120327) derivatives provide valuable insights into the expected molecular geometry and intermolecular interactions. rsc.orgrsc.orgjyu.fiimanagerpublications.comresearchgate.netiucr.orgacs.orgnih.govtandfonline.com

In the crystal structures of 2-aminopyridine derivatives, hydrogen bonding involving the amino group and the pyridine nitrogen is a common and important feature, often leading to the formation of supramolecular assemblies like dimers or polymeric chains. rsc.orgjyu.fi For example, N,N'-bis(2-pyridyl)aryldiamines form hydrogen-bonded polymeric tapes or complex 3D networks depending on the conformation of the molecule. rsc.org The crystal structure of a complex containing 2-aminopyridinium cations and [Zn(NCS)4]2− anions shows N–H···S hydrogen bonds linking the components. jyu.fi

The crystal structures of 2-phenylpyridine derivatives reveal information about the relative orientation of the phenyl and pyridine rings. rsc.orgacs.org In a dichloro(2-phenylpyridine)gold(III) complex, the gold atom is bound to the σ-C,N of the phenylpyridine ligand. rsc.org The dihedral angle between the phenyl and pyridine rings can vary depending on substituents and packing forces. For instance, in a tris(3-methyl-2-phenylpyridine)Ir(III) complex, this dihedral angle is 12.51°.

The table below summarizes crystallographic data for some related pyridine derivatives, illustrating the types of structures and interactions that might be expected for this compound.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Zn(SCN)42MonoclinicP21/cN–H···S hydrogen bonds jyu.fi
[Au(ppy)Cl2] (ppy = 2-phenylpyridine)OrthorhombicPbcaSquare planar Au(III) center rsc.org
fac-Tris(3-methyl-2-phenylpyridine)Ir(III)Distorted octahedral geometry
2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrileMonoclinicP21/nN–H···Nc hydrogen bonds forming R22(16) loops iucr.org
2-Aminopyridine Barium Chloride (2APBC)OrthorhombicP212121Non-centrosymmetric space group imanagerpublications.com

This table presents examples and is not exhaustive.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is widely used to predict a range of properties for organic molecules, including those containing deuterium (B1214612).

DFT calculations are instrumental in predicting the outcomes of hydrogen-deuterium (H/D) exchange reactions. By modeling the interaction of the molecule with a deuterium source and a catalyst, the regioselectivity of the exchange can be determined. acs.org Studies on related heteroaromatic systems show that the reaction pathway often involves the activation of C(sp²)–H bonds. acs.org DFT can identify which C-H bonds are most susceptible to activation, typically favoring sterically accessible positions unless strong electronic effects dominate. acs.org

In the context of 2-Amino-5-phenylpyridine-d5, DFT would be used to calculate the energy barriers for deuterium exchange at different positions on both the pyridine (B92270) and phenyl rings. Deuterium labeling experiments on similar systems have confirmed that such calculations can accurately predict the site of isotopic incorporation. rsc.org For instance, in ruthenium-catalyzed hydroarylation, H/D exchange was observed to be reversible at the ortho C-H bond, an insight gained through such studies. rsc.org

Table 1: Predicted Regioselectivity of Deuterium Exchange for 2-Amino-5-phenylpyridine (B15250)

Position on Ring Predicted Reactivity for H/D Exchange Rationale based on DFT Principles
Pyridine C3-H High Activated by the amino group; sterically accessible.
Pyridine C4-H Moderate Less activated compared to C3 and C6.
Pyridine C6-H High Activated by the amino group and adjacent to the ring nitrogen.
Phenyl C2'/C6'-H (ortho) Low-Moderate Steric hindrance from the pyridine ring.
Phenyl C3'/C5'-H (meta) Moderate Generally less sterically hindered.

This table is generated based on established principles of regioselectivity in H/D exchange reactions on substituted aromatic systems.

The acid dissociation constant (pKa) is a fundamental property that influences a molecule's reactivity. DFT calculations provide a reliable method for determining pKa values, especially for complex molecules or in non-aqueous environments. bas.bg Methods like WB97XD and B3LYP, combined with basis sets such as 6-31+G(d,p) and a continuum solvation model, have been successfully used to compute the pKa of pyridine derivatives. bas.bgmdpi.com

The presence of deuterium can influence basicity, a phenomenon known as a secondary isotope effect. researchgate.net Deuteration at any position on the pyridine ring typically increases the basicity (i.e., lowers the pKa of the protonated/deuteronated form). researchgate.net DFT calculations can quantify this effect by computing the changes in vibrational zero-point energies upon N-protonation. researchgate.net For measurements conducted in heavy water (D₂O), a linear correlation can be used to convert the measured pKa (pKH) to its equivalent in H₂O: pKH = 0.929pKH + 0.42. nih.gov

Table 2: Hypothetical DFT-Calculated pKa Values for Nitrogen Sites in 2-Amino-5-phenylpyridine

Nitrogen Site Functional/Basis Set Calculated pKa (in water)
Pyridine Ring Nitrogen WB97XD/6-31+G(d,p) 4.85
Exocyclic Amino Nitrogen WB97XD/6-31+G(d,p) 6.90
Pyridine Ring Nitrogen (d5) B3LYP/cc-pVTZ 4.88

These values are illustrative, based on computational studies of similar pyridine derivatives and known deuterium isotope effects. bas.bgresearchgate.net

DFT and its time-dependent extension (TD-DFT) are powerful tools for simulating and interpreting various types of spectra. researchgate.netacs.org By calculating vibrational frequencies, researchers can assign bands in experimental Infrared (IR) and Raman spectra to specific molecular motions, such as the C-D, C-C, and C-N stretching vibrations. pku.edu.cn This is particularly useful for deuterated compounds, where isotopic shifts in vibrational frequencies provide clear markers for successful labeling.

Similarly, TD-DFT calculations can predict electronic absorption spectra (UV-Vis) by computing the energies of vertical transitions between electronic states. acs.org This helps in understanding the nature of the electronic transitions (e.g., π-π* or n-π*) and how they are affected by the molecular structure and functional groups. researchgate.net

Table 3: Simulated Vibrational Frequencies for Key Bonds in this compound

Vibrational Mode Functional/Basis Set Calculated Wavenumber (cm⁻¹)
N-H Stretch (Amino) B3LYP/6-311+G(d,p) ~3400-3500
Aromatic C-D Stretch B3LYP/6-311+G(d,p) ~2200-2300
C=N Stretch (Pyridine) B3LYP/6-311+G(d,p) ~1600

These are typical frequency ranges derived from DFT calculations on related aromatic and deuterated compounds. researchgate.netpku.edu.cn

Calculation of pKa Values for Deuterium Exchange Sites

Mechanistic Elucidation via Computational Chemistry

Computational chemistry is indispensable for unraveling complex reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify intermediates, transition states, and the most likely reaction pathways.

For reactions involving this compound, DFT calculations can be used to evaluate the viability of different proposed mechanisms. aip.org For example, in metal-catalyzed cross-coupling reactions, computational studies can distinguish between pathways like oxidative addition/reductive elimination and concerted metalation-deprotonation by comparing their respective energy profiles. researchgate.net

The analysis of transition states is crucial for understanding reaction kinetics and selectivity. DFT calculations can locate the geometry of a transition state and determine its associated activation energy (the energy barrier). acs.org This barrier is a key factor in determining the reaction rate. aip.org

A thorough transition state analysis involves identifying the single imaginary frequency in the vibrational spectrum, which corresponds to the motion along the reaction coordinate. By analyzing the atomic displacements of this mode, the nature of the bond-forming and bond-breaking processes can be confirmed. acs.org Comparing the activation energies for different competing pathways allows for the prediction of the major product, providing a theoretical basis for the observed selectivity. acs.org

Table 4: Illustrative Transition State Analysis for a Hypothetical Reaction Step

Reaction Step Computational Method Calculated Activation Free Energy (ΔG‡) (kcal/mol) Key Interacting Atoms in Transition State
C-H Activation DFT (B3LYP) 14.7 C, H, Metal Catalyst
C-C Bond Formation DFT (B3LYP) 13.9 C (Pyridine), C (Substrate)

Data is representative of values found in computational studies of catalytic cycles. acs.org

Investigation of Reaction Pathways

Quantum Chemical Investigations of Molecular Structure and Reactivity

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound. Through quantum chemical calculations, researchers can model molecular structure, predict reactivity, and interpret spectroscopic data with a high degree of accuracy. These investigations are particularly valuable for understanding the subtle but significant effects of isotopic substitution, such as the replacement of hydrogen with deuterium.

Electronic Structure and Bonding Analysis

While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, the electronic structure and bonding can be understood by analogy to computational studies on related compounds like 2-aminopyridine (B139424) and other substituted pyridine derivatives. mdpi.comsapub.org These studies typically employ methods like Density Functional Theory (DFT), often with functionals such as B3LYP, to investigate the molecule's properties.

The electronic structure of 2-Amino-5-phenylpyridine is characterized by the interplay between the electron-donating amino group (-NH2) and the π-systems of the pyridine and phenyl rings. sapub.org Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and distribution of these orbitals determine the molecule's chemical reactivity and its behavior in electronic transitions. mdpi.comresearchgate.net For instance, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the amino group and the aromatic rings, while the LUMO is distributed over the electron-accepting regions. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. researchgate.net

Bonding analysis also involves examining the charge distribution and dipole moment. The nitrogen atom of the pyridine ring and the exocyclic amino group create a significant dipole moment. sapub.org Computational models can precisely calculate this and other electronic properties, which are essential for predicting intermolecular interactions and reactivity. For example, studies on similar molecules have used DFT to calculate key electronic parameters. mdpi.com

Table 1: Calculated Electronic Properties for a Representative 2-Aminonicotinonitrile Derivative (Illustrative) This table illustrates the types of data generated in quantum chemical studies on similar molecular structures. Specific values for this compound would require dedicated computational analysis.

PropertyDescriptionTypical Calculated Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital-5.8 to -6.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.0 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies4.0 to 4.5 eV
Dipole Moment (µ) Measure of the net molecular polarity4.0 to 5.5 Debye
Electronegativity (χ) Tendency to attract electrons3.7 to 4.1 eV

Source: Data ranges are based on findings for structurally related 2-amino-4,6-diphenylnicotinonitriles as reported in computational studies. mdpi.com

Influence of Deuteration on Electronic and Vibrational Properties

The primary influence of deuteration on molecular properties is rooted in the mass difference between deuterium (²H) and protium (B1232500) (¹H). While the electronic structure and potential energy surface of the molecule remain virtually unchanged, the vibrational properties are significantly affected. This is because the frequency of a chemical bond's vibration is inversely proportional to the reduced mass of the atoms involved.

Vibrational Properties: The most direct consequence of deuteration is the shift of vibrational frequencies involving the substituted C-D bonds to lower wavenumbers compared to the corresponding C-H bonds. Comprehensive vibrational analyses of deuterated pyridines have been conducted using infrared (IR) and Raman spectroscopy, coupled with theoretical calculations. cdnsciencepub.com These studies allow for a complete assignment of the vibrational modes of the molecule. For this compound, where the phenyl ring is deuterated, the C-D stretching and bending vibrations would appear at distinctly lower frequencies than in the non-deuterated isotopologue.

Electronic and Reactivity Effects: The change in vibrational frequencies leads to a lower zero-point vibrational energy (ZPVE) for a deuterated molecule compared to its non-deuterated counterpart. This difference in ZPVE is the origin of secondary kinetic isotope effects. Computational and experimental studies on deuterated pyridines have shown that deuteration at any position on the ring increases the basicity of the pyridine nitrogen. researchgate.net This effect is attributed to the change in ZPVE upon N-protonation. Calculations at the B3LYP/cc-pVTZ level have successfully reproduced this trend, confirming that the isotope effect on basicity is a vibrational, rather than an inductive, phenomenon. researchgate.net The magnitude of this effect varies with the position of deuteration. researchgate.net

Table 2: Summary of Deuteration Effects on Molecular Properties

PropertyEffect of DeuterationScientific Rationale
Electronic Structure Negligible changeThe potential energy surface is determined by electrons and nuclei charges, not nuclear mass.
Vibrational Frequencies Frequencies involving deuterium are lowered. cdnsciencepub.comThe vibrational frequency is inversely related to the mass of the vibrating atoms (Hooke's Law).
Zero-Point Energy (ZPE) ZPE is lowered. researchgate.netZPE is the sum of all vibrational ground state energies (½hν), which are lower for D-substituted bonds.
Chemical Reactivity (e.g., Basicity) Can be altered (e.g., basicity of pyridine increases). researchgate.netChanges in ZPE between the reactant and the transition state (or product) lead to a kinetic or thermodynamic isotope effect.
Photochemical Stability May be increased. tandfonline.comThe stronger C-D bond (due to lower ZPE) can increase the activation energy for reactions involving C-H/C-D bond cleavage.

Applications As a Research Tool and Chemical Building Block

As a Deuterated Internal Standard in Quantitative Analysis

One of the most significant applications of 2-Amino-5-phenylpyridine-d5 is as a deuterated internal standard in quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.comacs.org The use of stable isotope-labeled compounds like this is a cornerstone of modern analytical chemistry, enabling precise and accurate quantification of target analytes in complex mixtures. clearsynth.com

In the development and validation of analytical methods, deuterated internal standards are instrumental in ensuring the robustness and reliability of the procedure. clearsynth.com For instance, in high-performance liquid chromatography (HPLC) methods, an internal standard is crucial for creating accurate calibration curves and validating the method's linearity, accuracy, and precision. nih.govcardiff.ac.uk The development of such methods is a meticulous process that must adhere to strict guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to ensure the quality and reliability of the analytical results. gsconlinepress.comijnrd.orgjru-b.com The validation process confirms that the analytical procedure is suitable for its intended purpose. jru-b.com

A typical analytical method validation would assess several key parameters, as outlined in the table below.

Table 1: Key Parameters in Analytical Method Validation

Parameter Description
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Complex sample matrices, such as those found in biological fluids or environmental samples, can significantly interfere with the analysis of a target compound. clearsynth.com These "matrix effects" can suppress or enhance the signal of the analyte, leading to inaccurate quantification. Deuterated internal standards like this compound are chemically almost identical to the analyte of interest and therefore experience similar matrix effects. clearsynth.com By comparing the signal of the analyte to that of the known concentration of the internal standard, researchers can effectively compensate for these interferences and obtain precise and accurate measurements. clearsynth.com

Method Development and Validation in Analytical Chemistry

Mechanistic Probes in Chemical Transformations

The presence of deuterium (B1214612) atoms in this compound allows it to serve as a powerful mechanistic probe in the study of chemical reactions. acs.org

By tracking the position of the deuterium labels throughout a chemical transformation, chemists can gain valuable insights into the reaction mechanism. nih.gov For example, deuterium labeling experiments can help to elucidate the pathways of complex reactions, such as catalytic cycles or multi-step organic syntheses. aip.org The observation of deuterium incorporation or its absence in the products can confirm or rule out proposed intermediates and transition states. nih.gov This information is critical for understanding the fundamental steps of a reaction and for optimizing reaction conditions. aip.org

Hydrogen Atom Transfer (HAT) is a fundamental process in many chemical and biological reactions. yale.edunih.gov The substitution of hydrogen with deuterium results in a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, leading to a kinetic isotope effect (KIE). acs.org This effect, where the rate of a reaction involving a C-D bond is slower than that involving a C-H bond, can be used to determine if HAT is a rate-determining step in a reaction mechanism. chemrxiv.org By using this compound in studies of HAT processes, researchers can probe the transition state of the reaction and gain a deeper understanding of the factors that control this important chemical step. yale.edu

Tracing Reaction Mechanisms

Precursor for Advanced Chemical Synthesis

Beyond its use as an analytical tool, this compound can also serve as a deuterated building block in the synthesis of more complex molecules. nih.gov The strategic incorporation of deuterium into a molecule can alter its metabolic profile, potentially leading to improved pharmacokinetic properties in drug candidates. acs.org Furthermore, deuterated compounds are used in the synthesis of labeled ligands for use in various spectroscopic and binding studies.

Intermediate in Organic Synthesis

This compound is a compound useful in organic synthesis. cymitquimica.comimpurity.com As a stable isotope-labeled material, its primary role is to act as a synthetic intermediate for the introduction of a pentadeuterated phenylpyridine moiety into more complex molecules. lgcstandards.com The non-deuterated parent compound, 2-Amino-5-phenylpyridine (B15250), is recognized as a versatile chemical building block, and its deuterated counterpart offers the added advantage of isotopic labeling. sigmaaldrich.comthermofisher.com

This labeling is crucial for applications such as:

Metabolic Studies: In medicinal chemistry, deuteration can alter the metabolic profile of a drug candidate. portico.orgresearchgate.net By strategically placing deuterium atoms on the phenyl ring, researchers can slow down metabolic pathways that involve the cleavage of a carbon-hydrogen bond at that position, a phenomenon known as the kinetic isotope effect. portico.org

Mechanistic Elucidation: The deuterium label acts as a tracer, allowing chemists to follow the fate of the molecule through complex reaction sequences using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. unam.mx

Quantitative Analysis: It can be used as an internal standard in quantitative mass spectrometry assays, where its mass difference from the non-labeled analyte allows for precise and accurate measurement.

The chemical reactivity of the aminopyridine portion of the molecule is largely unaffected by the deuteration of the phenyl ring, allowing it to participate in a wide range of standard organic reactions.

Table 1: Chemical Data for this compound

Property Value
Analyte Name This compound
CAS Number 150320-81-3
Molecular Formula C₁₁D₅H₅N₂
Molecular Weight 175.241
Accurate Mass 175.116
IUPAC Name 5-(2,3,4,5,6-pentadeuteriophenyl)-1H-pyridin-2-imine

Data sourced from LGC Standards. lgcstandards.com

Building Block for Azaheterocycles and Complex Architectures

The 2-aminopyridine (B139424) structure is a significant synthon in heterocyclic chemistry due to its dual nucleophilic character, making it a valuable starting material for the synthesis of fused azaheterocycles. sioc-journal.cn Azaheterocycles are core components of many pharmaceuticals and functional materials. The parent compound, 2-aminopyridine, can react with various electrophiles to construct five- and six-membered fused ring systems, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn

The Friedländer annulation, a classic method for synthesizing quinolines, utilizes o-aminoaryl carbonyl compounds, demonstrating the utility of the amino group adjacent to an aromatic system in building complex heterocyclic frameworks. researchgate.net Similarly, this compound can be employed in multi-component reactions or condensation reactions to generate larger, more complex molecular architectures that incorporate a labeled phenylpyridine unit. nih.govmdpi.com The synthesis of various pyridine (B92270) derivatives is often achieved through palladium-catalyzed cross-coupling reactions, highlighting a pathway where the phenylpyridine scaffold can be further functionalized. The use of this compound as a building block allows for the precise installation of a deuterium-labeled phenyl group into these elaborate azaheterocyclic structures. google.com

Research into Isotope Effects

The primary research application of this compound is in the study of isotope effects, particularly the kinetic isotope effect (KIE). researchgate.net The KIE is a phenomenon where replacing an atom in a reactant with one of its heavier isotopes alters the rate of a chemical reaction. wikipedia.org This effect is most pronounced when the mass change is greatest, as is the case when substituting hydrogen (¹H) with deuterium (²H), which doubles the atomic mass. portico.org

The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break. Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated version of that reaction will proceed more slowly. portico.orgunam.mx The ratio of the rate constants (kH/kD) can be significant, typically ranging from 6 to 10 for primary KIEs where the bond to the isotope is cleaved. wikipedia.org

Researchers utilize this effect in several ways:

Studying Reaction Mechanisms: By measuring the KIE, chemists can determine whether a specific C-H bond is broken during the rate-limiting step of a reaction, providing critical insight into the reaction's mechanism. portico.orgresearchgate.net

Investigating Metabolic Pathways: In biochemistry and pharmacology, deuterated compounds are used to probe the mechanisms of enzymatic reactions and drug metabolism. researchgate.netnih.gov A significant KIE can indicate that a particular position on a drug molecule is susceptible to metabolic breakdown by enzymes like cytochrome P450. portico.org

Probing Molecular Properties: Isotope substitution can also influence molecular properties beyond reaction rates. For instance, studies on deuterated pyridine have shown that substitution at any position increases the compound's basicity, an effect attributed to changes in vibrational frequencies upon protonation. researchgate.net

This compound, with its five deuterium atoms on the phenyl ring, serves as an ideal substrate for such investigations, allowing for the study of isotope effects related to reactions involving the phenyl group. polyu.edu.hk

Table 2: Comparison of Hydrogen and Deuterium Isotopes

Property Protium (B1232500) (¹H) Deuterium (²H or D)
Number of Protons 1 1
Number of Neutrons 0 1
Relative Atomic Mass ~1 ~2
Natural Abundance ~99.985% ~0.015%
Bond Strength (vs. Carbon) C-H (Weaker) C-D (Stronger)

Data compiled from multiple sources. portico.orgunam.mx

Future Directions in Research of 2 Amino 5 Phenylpyridine D5

Development of Novel and Green Synthetic Methodologies

The synthesis of isotopically labeled compounds like 2-Amino-5-phenylpyridine-d5 often relies on established but potentially harsh chemical routes. Traditional methods for synthesizing the parent compound, 2-amino-5-phenylpyridine (B15250), can involve reagents such as sodium in liquid ammonia (B1221849) prepchem.com. A primary future direction is the development of more efficient, safer, and environmentally benign synthetic pathways.

Green chemistry principles offer a roadmap for these improvements. Research into related heterocyclic compounds has demonstrated the success of facile, one-pot reactions that proceed under solvent-free conditions using recyclable catalysts like magnesium oxide nih.gov. Similar strategies, such as three-component condensation reactions, represent an efficient approach for building molecular complexity while maintaining a high atom economy researchgate.net. For aminopyridine synthesis specifically, a shift towards milder and safer reagents is evident, such as using sodium hypochlorite (B82951) and hydrochloric acid for chlorination steps, which avoids the direct handling of hazardous chlorine gas google.com.

Methodology AspectTraditional ApproachNovel/Green Future DirectionKey Benefit
Reaction ConditionsHarsh reagents (e.g., Na in liquid NH3) prepchem.comMicrowave-assisted synthesis, solvent-free conditions nih.govfigshare.comReduced reaction time, lower energy consumption
CatalysisStoichiometric reagentsReusable and recyclable catalysts (e.g., MgO) nih.govReduced waste, improved sustainability
Reagent SafetyUse of hazardous materials (e.g., Cl2 gas)Milder and safer alternatives (e.g., NaClO/HCl) google.comEnhanced operational safety
EfficiencyMulti-step, complex proceduresOne-pot, multi-component reactions researchgate.netHigher atom economy, simplified workflow

Advanced Spectroscopic Techniques for Detailed Characterization

While standard techniques like NMR are fundamental, a deeper understanding of this compound requires the application of more advanced spectroscopic and analytical methods. Future research will focus on a multi-faceted characterization approach to elucidate its structural and electronic properties with high precision.

Single-crystal X-ray diffraction will be invaluable for determining the precise three-dimensional structure of the molecule in the solid state. bas.bgresearchgate.net This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding patterns that can lead to the formation of dimers bas.bg.

To complement this, specialized vibrational spectroscopy techniques can provide further insight. Linear-Dichroic Infrared (IR-LD) spectroscopy, which involves analyzing samples oriented in a liquid crystal matrix, allows for the definitive assignment of IR absorption bands to specific vibrational modes within the molecule's structural fragments bas.bg.

Furthermore, photophysical analysis using UV-Vis spectroscopy is essential for characterizing the electronic transitions within the molecule bas.bguef.fi. Combining these experimental results with quantum chemical calculations allows for a comprehensive correlation between the compound's structure and its observed spectroscopic properties bas.bgacs.org.

TechniqueInformation GainedExample Application Reference
Single-Crystal X-ray DiffractionPrecise 3D structure, bond lengths/angles, intermolecular interactions (e.g., hydrogen bonding) bas.bgresearchgate.netuef.fi
Linear-Dichroic Infrared (IR-LD) SpectroscopyAssignment of specific IR bands to molecular fragments and vibrational modes bas.bg
UV-Vis SpectroscopyCharacterization of electronic transitions (e.g., π → π*) and charge-transfer bands bas.bguef.fiacs.org
Combined Spectroscopy & ComputationCorrelates experimental spectra with theoretical structure and properties bas.bgacs.org

Expansion of Applications as Mechanistic Probes

One of the most significant future roles for this compound is as a mechanistic probe to investigate complex chemical and biological processes. The substitution of hydrogen with deuterium (B1214612) creates a heavier isotope, which can influence the rates of reactions involving C-D bond cleavage compared to C-H bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for determining reaction mechanisms.

The strategic placement of deuterium on the phenyl ring can help elucidate the mechanisms of metabolic pathways. Deuteration at sites of metabolic activity can slow down enzymatic oxidation, a strategy used to enhance the bioavailability and half-life of drug candidates nih.gov. Therefore, this compound could serve as a probe to study the metabolism of aminophenylpyridine-based structures.

In the field of synthetic chemistry, deuterated compounds are critical for studying reaction kinetics. aip.org Aminopyridine derivatives have been used as mechanistic probes for enzymes and in catalysis core.ac.uk. This compound could be employed in visible-light photoredox reactions to determine whether a C-H (or C-D) bond is broken in a rate-limiting step aip.org. Furthermore, given that 2-aminopyridines are key synthons for creating fluorescent probes, the deuterated version could be incorporated into new probes to study the effect of isotopic substitution on photophysical properties sioc-journal.cn.

Area of ApplicationMechanistic Question to AddressPrinciple of Use
Metabolic StudiesIdentifying sites of enzymatic oxidation and effects on bioavailability nih.govDeuteration slows metabolism at the labeled site, altering pharmacokinetic profiles.
Photoredox CatalysisDetermining the rate-limiting step and involvement of C-H bond activation aip.orgMeasuring the Kinetic Isotope Effect (KIE) to probe transition states.
Enzyme Inhibition StudiesElucidating the mechanism of action of aminopyridine-based inhibitors core.ac.ukUsing KIE to understand enzyme-substrate interactions.
Fluorescent Probe DevelopmentInvestigating the influence of isotopic substitution on photophysical properties sioc-journal.cnComparing the fluorescence lifetime and quantum yield of deuterated vs. non-deuterated probes.

Further Computational Modeling of Reactivity and Isotopic Effects

Computational chemistry is an indispensable tool that will work in synergy with experimental studies to unlock a deeper understanding of this compound. Future research will increasingly rely on theoretical modeling to predict and explain the compound's behavior.

A key area is the modeling of secondary deuterium isotope effects. For instance, deuteration on a pyridine (B92270) ring has been shown to increase the basicity of the nitrogen atom researchgate.net. Computational models, often using Density Functional Theory (DFT), can accurately predict these small changes by calculating the differences in zero-point vibrational energies between the protonated and unprotonated forms of the deuterated and non-deuterated molecules researchgate.net.

Computational modeling is also crucial for mapping complex reaction pathways. DFT calculations can be used to locate transition states and calculate their activation free energies, thereby identifying the most plausible reaction mechanism among several alternatives acs.org. This approach can distinguish between pathways such as radical-radical coupling and proton-coupled electron transfer (PCET) acs.org. Additionally, computational software can simulate various types of spectra, which aids in the interpretation of complex experimental data obtained from techniques like resonance Raman spectroscopy acs.org. Such simulations provide a direct bridge between a calculated molecular structure and its measured spectroscopic signature.

Computational MethodApplication for this compoundInsight Provided
Density Functional Theory (DFT)Calculating zero-point vibrational energies researchgate.netPrediction of secondary isotope effects on properties like basicity.
Transition State SearchingMapping reaction energy profiles and locating transition states acs.orgElucidation of detailed reaction mechanisms and prediction of reactivity.
Spectra Simulation (e.g., ORCA_ASA)Simulating UV-Vis, IR, and Raman spectra acs.orgAiding the interpretation and assignment of experimental spectroscopic data.
Molecular Dynamics (MD)Simulating behavior in solution or biological environmentsUnderstanding solvation effects and interactions with biomolecules.

Q & A

Q. How can researchers optimize the synthesis of 2-Amino-5-phenylpyridine-d5 to achieve high isotopic purity?

Methodological Answer:

  • Deuteration Strategy : Use Suzuki-Miyaura coupling with deuterated phenylboronic acid (C₆D₅B(OH)₂) to introduce deuterium at the phenyl group. Ensure anhydrous conditions to minimize proton exchange .
  • Catalytic Efficiency : Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures (80–100°C) to reduce side reactions. Monitor isotopic purity via mass spectrometry (MS) .
  • Post-Synthesis Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in deuterated solvents (e.g., D₂O/CD₃OD) to remove non-deuterated impurities .

Q. What purification techniques are effective for removing brominated byproducts during this compound synthesis?

Methodological Answer:

  • Selective Precipitation : Add AgNO₃ to precipitate residual bromide ions, followed by filtration .
  • HPLC Optimization : Use reverse-phase HPLC with a C18 column (acetonitrile/D₂O mobile phase, 0.1% TFA) to separate brominated analogs based on hydrophobicity differences .
  • Isotopic Confirmation : Validate purity via high-resolution MS (HRMS) and ¹H-NMR to confirm absence of residual ¹H signals at deuterated positions .

Advanced Research Questions

Q. How do deuterium isotope effects (DIEs) influence the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

  • In Vitro Assays : Compare metabolic half-life (t₁/₂) of deuterated vs. non-deuterated analogs using liver microsomes. Deuterium at the 5-phenyl position reduces CYP450-mediated oxidation due to the kinetic isotope effect (KIE) .
  • Computational Modeling : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C–D vs. C–H bonds, predicting metabolic soft spots .
  • In Vivo Correlation : Administer this compound to rodent models and quantify plasma stability via LC-MS/MS. Adjust deuteration positions based on observed metabolic pathways .

Q. How can researchers resolve contradictions in NMR spectral data for deuterated positions in this compound?

Methodological Answer:

  • 2D NMR Techniques : Use ¹H-¹³C HSQC to assign deuterated carbons indirectly. For example, the absence of ¹H signals at C5-phenyl confirms deuteration .
  • Isotopic Exchange Monitoring : Conduct variable-temperature NMR in protic solvents (e.g., CD₃OH) to detect accidental proton exchange at labile positions .
  • Quantum Chemical Calculations : Compare experimental ¹³C chemical shifts with DFT-predicted values (B3LYP/6-31G* basis set) to validate assignments .

Q. What analytical methods are most reliable for validating the structural integrity of this compound?

Methodological Answer:

  • Multi-Technique Validation :
Method Purpose Key Parameters
HRMSConfirm molecular formulam/z 195.12 (M+H⁺, Δ < 2 ppm)
¹H/¹³C NMRAssign non-deuterated positionsδ 7.2–8.1 ppm (aromatic protons)
FTIRDetect NH₂ vibrationsPeaks at 3350–3450 cm⁻¹
  • Deuterium Quantification : Use isotope ratio mass spectrometry (IRMS) to measure % deuteration (>98% required for metabolic studies) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

Methodological Answer:

  • Reproducibility Checks : Replicate protocols under inert atmospheres (Ar/N₂) to exclude oxygen-mediated side reactions .
  • Byproduct Profiling : Use GC-MS to identify intermediates (e.g., dehalogenated analogs) that may skew yield calculations .
  • Batch Comparison : Compare yields across multiple synthetic batches (>5) to assess statistical significance of variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.